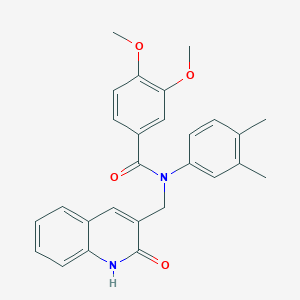
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the inhibition of various signaling pathways. Studies have shown that this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival (Liu et al., 2017). Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also inhibits the NF-κB pathway, which is involved in inflammation and immune response (Jin et al., 2019).
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells (Liu et al., 2017). Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit inflammation and microbial growth (Jin et al., 2019).
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has various advantages and limitations for lab experiments. One advantage is that this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has also shown potential anti-inflammatory and antimicrobial properties. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One direction is to further investigate its potential therapeutic applications in cancer treatment. Additionally, studies could focus on the development of more potent derivatives of this compound. Moreover, studies could investigate the potential of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in combination with other anticancer agents. Finally, further studies could elucidate the mechanism of action of this compound and its molecular targets and signaling pathways.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential therapeutic applications in cancer treatment, as well as its anti-inflammatory and antimicrobial properties. The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the inhibition of various signaling pathways. This compound has various advantages and limitations for lab experiments, and there are several future directions for research in this field.
合成法
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been synthesized using various methods. One such method involves the condensation of 3,4-dimethoxybenzaldehyde and 2-hydroxy-3-((3,4-dimethylphenyl)amino)propyl)quinoline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide (Liu et al., 2017).
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications. One such application is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis (Liu et al., 2017). Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has also been studied for its potential anti-inflammatory and antimicrobial properties (Jin et al., 2019).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-9-11-22(13-18(17)2)29(27(31)20-10-12-24(32-3)25(15-20)33-4)16-21-14-19-7-5-6-8-23(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXDMIJNKZXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

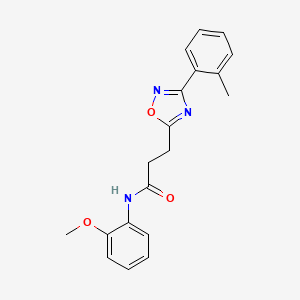
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7705287.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

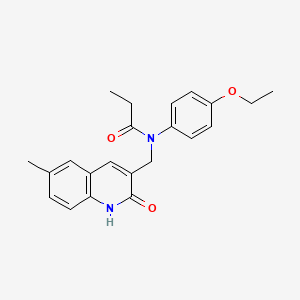
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
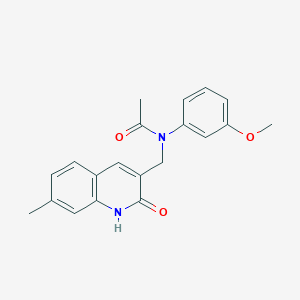
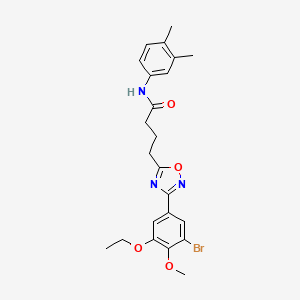
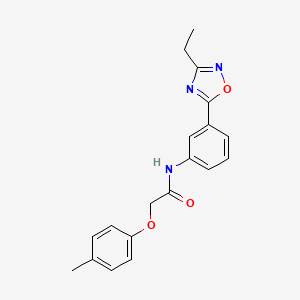
![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)
